molecular formula C23H22ClF3O2 B7909156 (2-Methyl-3-phenylphenyl)methyl (1s,3s)-3-[(z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate CAS No. 439680-77-0

(2-Methyl-3-phenylphenyl)methyl (1s,3s)-3-[(z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

Cat. No.: B7909156
CAS No.: 439680-77-0
M. Wt: 422.9 g/mol
InChI Key: OMFRMAHOUUJSGP-JHEGMOCKSA-N
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Description

The compound "(2-Methyl-3-phenylphenyl)methyl (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate" (CAS: 92880-79-0) is a cyclopropane derivative characterized by:

  • Core structure: A strained cyclopropane ring with geminal dimethyl groups at C2 and a (Z)-configured 2-chloro-3,3,3-trifluoropropenyl substituent at C2.
  • Ester group: A (2-methyl-3-phenylphenyl)methyl ester at C1, contributing to its lipophilicity and stability .

Properties

IUPAC Name

(2-methyl-3-phenylphenyl)methyl (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OMFRMAHOUUJSGP-JHEGMOCKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@H]3[C@H](C3(C)C)/C=C(/C(F)(F)F)\Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C23H22ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name BIFENTHRIN
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DSSTOX Substance ID

DTXSID501019681
Record name 1S-cis-Bifenthrin
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Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide., Light brown liquid; [Merck Index] Light brown viscous liquid or off-white to pale tan solid; [HSDB] Off-white to tan solid with a mild sweet odor; [CAMEO] White powder; [MSDSonline], Off-white to pale tan waxy solid with a very faint slightly sweet odor.
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Flash Point

165 °C (329 °F) - closed cup, 165 °C (Tag open cup); 151 °C (Pensky Martens closed cup), 329 °F (closed cup)
Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium. 10th ed. Surrey, UK: The British Crop Protection Council, 1994., p. 97
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Details Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium. 10th ed. Surrey, UK: The British Crop Protection Council, 1994., p. 97
Record name BIFENTHRIN
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Solubility

In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C, Solubility in water: <0.1 ppb, Soluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 213
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Density

Density: 1.2 g/cu m at 125 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-48
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Vapor Pressure

0.00000018 [mmHg], 1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/, 1.335x10-8 mmHg
Details MacBean C, ed; Bifenthrin (82657-04-3). In: e-Pesticide Manual. 15th ed., ver. 5.1, Alton, UK: British Crop Protection Council. (2008-2010)
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Color/Form

Light brown viscous oil, Viscous liquid; crystalline or waxy solid, Off-white to pale tan waxy solid

CAS No.

82657-04-3, 439680-77-0
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Record name Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (2-methyl[1,1'-biphenyl]-3-yl)methyl ester, (1R,3R)-rel
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Melting Point

69 °C, 156.2 °F
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-48
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Biological Activity

The compound (2-Methyl-3-phenylphenyl)methyl (1s,3s)-3-[(z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate is better known as bifenthrin, a synthetic pyrethroid insecticide widely used in agricultural and residential pest control. Its biological activity primarily involves the disruption of sodium channels in insect nervous systems, leading to paralysis and death of target pests. This article reviews the biological activity of bifenthrin, including its mechanisms of action, toxicity profiles, and potential ecological impacts.

Bifenthrin has the following chemical properties:

PropertyValue
Molecular FormulaC23H22ClF3O2
Molecular Weight422.868 g/mol
Density1.3 ± 0.1 g/cm³
Melting Point68 - 71 °C
Boiling Point453.2 ± 45.0 °C
Water Solubility0.01 g/100 mL
LogP7.30

Bifenthrin exerts its insecticidal effects by prolonging the opening of sodium channels in the neuronal membranes of insects. This action leads to membrane depolarization and a conductance block , ultimately resulting in paralysis and death of the insect . The compound is particularly effective against various mosquito species such as Anopheles gambiae and Culex quinquefasciatus, with low lethal doses (LD50) indicating high potency (0.15 ng/mg and 0.16 ng/mg respectively) .

Toxicological Profile

Bifenthrin is classified as a hazardous substance with significant toxicity to aquatic life and potential health risks to humans:

  • Acute Toxicity : Bifenthrin is fatal if swallowed and toxic if inhaled. It can cause damage to organs through prolonged or repeated exposure .
  • Chronic Effects : Studies indicate that bifenthrin may disrupt endocrine functions, particularly affecting steroidogenic enzymes involved in hormone production . For instance, it has been shown to decrease the expression of StAR and CYP19a1 in rat ovarian cells, suggesting interference with estrogen biosynthesis .

Ecological Impact

The environmental persistence of bifenthrin raises concerns regarding its ecological impact. It is highly toxic to non-target organisms, particularly aquatic species. Research has demonstrated that bifenthrin can significantly affect biodiversity in treated areas, leading to increased mortality rates in beneficial insects like Orius insidiosus when applied on crops .

Case Study 1: Bifenthrin's Effect on Non-target Insects

A study conducted on corn and sorghum crops treated with bifenthrin revealed an increase in mortality rates among beneficial insect populations. The results indicated that while bifenthrin effectively controlled pest populations, it also harmed beneficial predators essential for maintaining ecological balance .

Case Study 2: Endocrine Disruption in Rodents

In a controlled study involving female rats treated with bifenthrin at various dosages, researchers observed significant alterations in reproductive hormone levels and enzyme activities associated with steroidogenesis. The treatment led to a marked decrease in luteinizing hormone-responsive ovulatory genes both in vitro and in vivo .

Scientific Research Applications

Agricultural Applications

Bifenthrin is primarily utilized in agriculture for the control of a wide range of pests affecting crops. Its effectiveness against insects like aphids, spider mites, and various beetles makes it a valuable tool for farmers.

Pest Control

  • Target Pests : Bifenthrin is effective against pests such as:
    • Cotton bollworm
    • Red spider mite
    • Leafhoppers

Application Methods

  • Foliar Sprays : Applied directly to the foliage of plants.
  • Soil Treatments : Incorporated into the soil to target root-feeding insects.

Residential and Commercial Use

In addition to agricultural applications, bifenthrin is also used in residential and commercial pest control.

Indoor Pest Control

  • Effective against household pests like cockroaches, ants, and termites.

Outdoor Pest Management

  • Utilized in landscaping to manage pests that affect ornamental plants.

Toxicity Profile

  • Bifenthrin is classified as highly toxic to aquatic organisms and poses risks if ingested or inhaled by humans.

Efficacy Studies

Research has demonstrated that bifenthrin is effective in controlling mosquito populations, particularly Aedes aegypti and Culex quinquefasciatus. Studies indicate an LD50 (lethal dose for 50% of the population) of approximately 0.15 ng/mg for these species, highlighting its potency as an insecticide .

Environmental Impact Assessments

Environmental studies have shown that while bifenthrin is effective against target pests, it poses significant risks to non-target aquatic organisms. Monitoring programs have reported elevated levels of bifenthrin in water bodies adjacent to agricultural fields treated with this insecticide .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Stereochemical Differences

Table 1: Key Structural Features of Comparable Compounds
Compound Name CAS Number Substituents Stereochemistry Key Functional Groups
Target Compound 92880-79-0 (2-Methyl-3-phenylphenyl)methyl ester (1S,3S) Ester, trifluoropropenyl, chloro
(3-Phenoxyphenyl)methyl ester variant 68127-80-0 (3-Phenoxyphenyl)methyl ester (1S,3R) Ester, trifluoropropenyl, chloro
Cyano(3-phenoxyphenyl)methyl ester 76703-64-5 Cyano(3-phenoxyphenyl)methyl ester (1S,3S) Cyano, ester, trifluoropropenyl, chloro
Carboxamide derivative N/A N-(3-Trifluoromethylphenyl)carboxamide (1R,3R) Carboxamide, trifluoropropenyl, chloro
Key Observations :

Ester vs. Carboxamide :

  • The target compound and its ester analogs (e.g., ) exhibit higher lipophilicity compared to carboxamide derivatives (e.g., ), which may enhance membrane permeability in biological systems.
  • Carboxamide derivatives (e.g., ) could exhibit improved hydrolytic stability but reduced volatility, making them suitable for pharmaceutical applications.

The cyano group in increases electrophilicity, enhancing binding to target enzymes (e.g., sodium channels in insects) .

Stereochemistry :

  • The (1S,3S) configuration in the target compound and contrasts with the (1S,3R) configuration in , which may alter spatial orientation of the trifluoropropenyl group, affecting bioactivity .
Table 2: Comparative Properties
Property Target Compound (3-Phenoxyphenyl)methyl ester Cyano(3-phenoxyphenyl)methyl ester Carboxamide
Molecular Weight ~449 g/mol (estimated) ~449 g/mol ~467 g/mol ~408 g/mol
LogP High (ester group) Moderate (phenoxy group) Very high (cyano + ester) Moderate (amide)
Hydrolytic Stability Moderate High (phenoxy resists hydrolysis) Low (cyano susceptibility) Very high
Bioactivity Likely insecticidal Insecticidal (similar to pyrethroids) Potent insecticidal (e.g., lambda-cyhalothrin) Pharmaceutical (e.g., enzyme inhibition)
Key Findings :
  • Lipophilicity: The cyano-containing compound has the highest LogP, favoring penetration through insect cuticles .
  • Stability: The phenoxy group in enhances resistance to hydrolysis compared to the methylphenyl group in the target compound .
  • Bioactivity : The carboxamide derivative lacks ester functionality, suggesting a divergent mechanism of action (e.g., receptor binding vs. neurotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methyl-3-phenylphenyl)methyl (1s,3s)-3-[(z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(2-Methyl-3-phenylphenyl)methyl (1s,3s)-3-[(z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

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